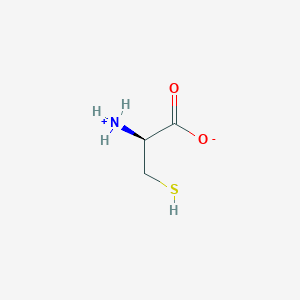

D-Cysteine

Description

A thiol-containing non-essential amino acid that is oxidized to form CYSTINE.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Indigofera hirsuta, Gossypium hirsutum, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJNEKJLAYXESH-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893798 | |

| Record name | D-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

921-01-7 | |

| Record name | D-Cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=921-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Cysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03201 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IU8WN3PPI2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Functions of D-Cysteine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-amino acids, once considered anomalies in mammalian systems, are now recognized as crucial signaling molecules, particularly within the central nervous system. Among these, D-cysteine has emerged as a significant player with diverse and vital biological functions. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and multifaceted physiological and pathological roles of this compound. We delve into its regulatory functions in neural development, its role as a precursor to the gaseous transmitter hydrogen sulfide (B99878) (H₂S), and its implications in both prokaryotic and eukaryotic systems. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

While L-amino acids are the canonical building blocks of proteins, the presence and functional significance of their D-enantiomers in mammals is a rapidly expanding field of study. D-serine and D-aspartate are well-established neuromodulators, and recent evidence has firmly positioned this compound as another critical D-amino acid with profound biological roles.[1][2][3] Endogenously produced in the mammalian brain, this compound exhibits dynamic regulation, particularly during embryonic development, and its dysregulation is implicated in various physiological and pathological processes.[1][4] This guide aims to provide an in-depth exploration of the biological functions of this compound, with a focus on its molecular mechanisms of action.

Biosynthesis and Metabolism of this compound

The cellular concentration of this compound is tightly controlled through a balance of enzymatic synthesis and degradation.

2.1. Biosynthesis by Serine Racemase

The primary enzyme responsible for the synthesis of this compound in mammals is Serine Racemase (SR) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[5][6] SR catalyzes the racemization of L-cysteine to this compound.[5] Interestingly, evidence suggests that L-cysteine may be a more efficient substrate for SR than L-serine, the substrate for D-serine synthesis.[7]

2.2. Degradation of this compound

This compound is primarily degraded through two key pathways:

-

D-Amino Acid Oxidase (DAAO): This flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme catalyzes the oxidative deamination of this compound to 3-mercaptopyruvate, which can be further metabolized to produce pyruvate (B1213749) and hydrogen sulfide (H₂S).[7][8][9]

-

This compound Desulfhydrase: In bacteria such as Escherichia coli, this enzyme directly converts this compound into pyruvate, ammonia (B1221849) (NH₃), and H₂S.[10][11]

The metabolic pathways of this compound are integral to its biological activities, particularly its role as a source of H₂S.

Quantitative Data on this compound

The concentration of this compound varies significantly across different tissues and developmental stages, highlighting its dynamic regulation.

Table 1: Concentration of this compound in Mammalian Tissues

| Tissue | Species | Concentration | Reference(s) |

| Embryonic Brain (E9.5) | Mouse | > 4 mM | [1][4] |

| Adult Brain | Mouse | ~50 µM | [4] |

| Human Cerebrospinal Fluid | Human | ~79 µM | [4] |

| Human Brain White Matter | Human | ~65.0 µM | [4] |

| Human Brain Gray Matter | Human | ~4.2 µM | [4] |

Table 2: Enzyme Kinetics of this compound Metabolism

| Enzyme | Substrate | Km | Vmax/kcat | Organism | Reference(s) |

| Serine Racemase | L-Cysteine | - | >95% inhibition of L-serine racemization | Rat | [7] |

| D-Amino Acid Oxidase | This compound | 0.7 mM (apparent) | Highest catalytic efficiency | Human | [8] |

| This compound Desulfhydrase | This compound | - | - | E. coli | [10] |

Note: Detailed kinetic parameters for some enzymes are not yet fully characterized.

Biological Functions of this compound

This compound exerts a range of biological effects, primarily centered on the nervous system and cellular protection.

4.1. Regulation of Neural Progenitor Cell Dynamics

One of the most well-characterized roles of this compound is its regulation of neural progenitor cell (NPC) proliferation.[1][12]

-

Inhibition of Proliferation: this compound, but not L-cysteine or D-serine, reduces the proliferation of cultured embryonic NPCs by approximately 50%.[1][12]

-

Signaling Pathway: This anti-proliferative effect is mediated through the Akt-FoxO signaling axis .[1][5] this compound inhibits the phosphorylation of Akt, leading to the activation of the transcription factors FoxO1 and FoxO3a, which in turn suppress cell cycle progression.[1][12]

-

Developmental Significance: The concentration of this compound is over 20-fold higher in the embryonic mouse brain compared to the adult brain, coinciding with critical periods of neurogenesis.[1][4]

4.2. Production of Hydrogen Sulfide (H₂S)

This compound serves as a significant substrate for the production of H₂S, a gaseous signaling molecule with pleiotropic effects.[7][13]

-

Neuroprotection: H₂S produced from this compound protects neurons from oxidative stress.[7][13]

-

Cardioprotection and Renoprotection: Administration of this compound has been shown to attenuate ischemia-reperfusion injury in the heart and kidneys, an effect attributed to H₂S production.[7][13]

-

Gastroprotection: The this compound/DAO/H₂S pathway in the gastric mucosa protects against ethanol-induced damage by reducing oxidative stress.[14]

4.3. Role in Bacteria

In bacteria like E. coli, this compound metabolism is crucial for adaptation and survival.

-

Toxicity and Resistance: this compound can be toxic to bacteria, inhibiting growth.[10][15] Bacteria have evolved resistance mechanisms, such as the enzyme this compound desulfhydrase, which detoxifies this compound by converting it to less harmful products.[10][15]

-

Sulfur Source: Under conditions of sulfate (B86663) limitation, E. coli can utilize this compound as a sulfur source for growth, a process dependent on this compound desulfhydrase.[10]

Experimental Protocols

Accurate detection and quantification of this compound, along with the assessment of its biological effects, are paramount for research in this field.

5.1. Quantification of this compound

Two primary methods are employed for the stereospecific quantification of this compound:

5.1.1. Chiral High-Performance Liquid Chromatography (HPLC)

-

Principle: This method separates D- and L-cysteine based on their differential interaction with a chiral stationary phase.

-

Methodology:

-

Sample Preparation: Homogenize tissue samples in a suitable buffer and deproteinize, often with an acid like trichloroacetic acid.

-

Derivatization (Optional but common): To enhance detection, cysteine enantiomers can be derivatized with a fluorescent tag.

-

Chromatographic Separation: Inject the prepared sample onto a chiral HPLC column (e.g., a teicoplanin-based column).

-

Elution: Use an isocratic or gradient mobile phase, typically a mixture of organic solvents and aqueous buffers, to elute the enantiomers.

-

Detection: Detect the separated enantiomers using a fluorescence or mass spectrometry detector.

-

Quantification: Determine the concentration of this compound by comparing its peak area to that of a known standard.

-

5.1.2. Stereospecific Luciferase Assay

-

Principle: This highly sensitive and specific assay relies on the stereospecificity of firefly luciferase for D-luciferin, which is formed from this compound.[1][16]

-

Methodology:

-

Reaction Setup: In a reaction buffer, combine the sample containing this compound with 2-cyano-6-hydroxybenzothiazole (B1631455) (CHBT).

-

Formation of D-luciferin: The addition of a base and a reducing agent facilitates the condensation of this compound and CHBT to form D-luciferin.[1][16]

-

Bioluminescence Reaction: Add firefly luciferase and ATP to the reaction mixture. The luciferase specifically catalyzes the oxidation of D-luciferin, producing light.

-

Detection: Measure the emitted light using a luminometer.

-

Quantification: The amount of light produced is directly proportional to the concentration of this compound in the sample.

-

5.2. Neural Progenitor Cell Proliferation Assay

-

Principle: To assess the effect of this compound on NPC proliferation, methods that measure DNA synthesis, such as the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), are commonly used.

-

Methodology:

-

Cell Culture: Culture embryonic neural progenitor cells as neurospheres or in adherent culture.

-

Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a specified period (e.g., 48 hours).

-

EdU Labeling: Add EdU to the culture medium for a short period (e.g., 2 hours) to allow its incorporation into the DNA of proliferating cells.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them to allow entry of the detection reagent.

-

EdU Detection: Use a click chemistry-based reaction to attach a fluorescent probe to the incorporated EdU.

-

Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the percentage of EdU-positive cells relative to the total number of cells (DAPI-positive) to determine the proliferation rate.

-

Implications for Drug Development

The diverse biological functions of this compound present several avenues for therapeutic intervention.

-

Neurodevelopmental Disorders: Given its role in regulating NPC proliferation, targeting the this compound pathway could offer novel strategies for treating neurodevelopmental disorders characterized by abnormal brain growth.

-

Neurodegenerative Diseases: The neuroprotective effects of this compound-derived H₂S suggest that this compound or its derivatives could be explored as therapeutic agents for neurodegenerative conditions associated with oxidative stress.

-

Ischemic Injuries: The protective effects of this compound against ischemia-reperfusion injury in multiple organs highlight its potential as a therapeutic for conditions such as stroke and myocardial infarction.

-

Antibacterial Agents: The toxicity of this compound to bacteria could be exploited in the development of novel antimicrobial agents that target bacterial this compound metabolism.

Conclusion

This compound is a multifaceted signaling molecule with profound implications for mammalian physiology, particularly in the development and function of the nervous system. Its roles as a regulator of neural progenitor cell dynamics and as a precursor to the cytoprotective gasotransmitter H₂S underscore its importance in both health and disease. Further research into the intricate mechanisms governing this compound's synthesis, degradation, and signaling pathways will undoubtedly unveil new therapeutic targets for a range of disorders. This guide provides a foundational resource for scientists and clinicians working to unravel the complexities of this fascinating D-amino acid and harness its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Mammalian this compound: A new addition to the growing family of biologically relevant D-amino acids. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Mouse d-Amino-Acid Oxidase: Distribution and Physiological Substrates [frontiersin.org]

- 10. portlandpress.com [portlandpress.com]

- 11. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - US [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Comparative and Selective Interaction of Amino Acid this compound with Colloidal Gold Nanoparticles in the Presence of a Fluorescent Probe in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and validation of a chiral UHPLC-MS method for the analysis of cysteine enantiomers in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of this compound desulfhydrase in the adaptation of Escherichia coli to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Novel Stereospecific Bioluminescent Assay for Detection of Endogenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Cysteine vs. L-Cysteine in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long considered the exclusive building blocks of life, L-amino acids have dominated biological research. However, the discovery and characterization of endogenous D-amino acids have unveiled a new layer of complexity in mammalian physiology. This whitepaper provides a comprehensive technical overview of the stereoisomers of cysteine, D-cysteine and L-cysteine, focusing on their distinct roles, metabolic pathways, and therapeutic potential. While L-cysteine is integral to protein structure and the biosynthesis of the master antioxidant glutathione (B108866), emerging evidence highlights this compound as a novel signaling molecule, particularly in the central nervous system, with unique metabolic fates and physiological effects. This document serves as a guide for researchers and drug development professionals, offering a comparative analysis of these two enantiomers, detailed experimental methodologies for their study, and a summary of key quantitative data to facilitate further investigation and therapeutic innovation.

Introduction: The Chirality of Cysteine in Biological Systems

Cysteine, a sulfur-containing amino acid, exists in two stereoisomeric forms: L-cysteine and this compound. For decades, L-cysteine was considered the sole biologically relevant enantiomer in mammals, primarily for its role in protein synthesis and as a precursor to vital molecules like glutathione (GSH), taurine, and coenzyme A.[1][2] The presence and function of D-amino acids were largely thought to be confined to microorganisms.

Recent advancements in analytical techniques have led to the discovery of endogenous D-amino acids in mammals, challenging this long-held dogma.[3] this compound, in particular, has been identified as a significant signaling molecule in the mammalian brain, with roles in neurodevelopment and cellular homeostasis that are distinct from its L-isoform.[3][4] This guide will delve into the contrasting worlds of D- and L-cysteine, exploring their unique metabolic pathways, physiological functions, and the implications of these differences for therapeutic development.

L-Cysteine: The Canonical Amino Acid

L-cysteine is a semi-essential amino acid critical for numerous biological processes.[5] Its primary functions include:

-

Protein Synthesis: As a proteinogenic amino acid, L-cysteine is a fundamental component of countless proteins, where its thiol group can form disulfide bonds, crucial for protein structure and stability.[1]

-

Glutathione (GSH) Precursor: L-cysteine is the rate-limiting precursor for the synthesis of glutathione, the most abundant endogenous antioxidant in mammalian cells.[6][7] GSH plays a pivotal role in protecting cells from oxidative damage.[8]

-

Metabolic Precursor: L-cysteine is a precursor for other important molecules, including taurine, which is involved in bile salt conjugation and various physiological processes, and coenzyme A, which is essential for the metabolism of carbohydrates and fatty acids.[1][9]

-

Hydrogen Sulfide (B99878) (H₂S) Production: L-cysteine is a substrate for the enzymatic production of hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological roles.[10][11] The primary enzymes involved are cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE).[10]

This compound: An Emerging Neuromodulator and Cytoprotectant

The discovery of endogenous this compound in the mammalian brain has opened new avenues of research.[3] Its functions are distinct from L-cysteine and are not related to protein synthesis.

-

Regulation of Neural Progenitor Cells: this compound has been shown to be a key regulator of neural progenitor cell (NPC) dynamics during brain development.[3] It is significantly enriched in the embryonic mouse brain compared to the adult brain.[3][12] this compound reduces the proliferation of NPCs, an effect not observed with L-cysteine.[3][12]

-

Hydrogen Sulfide (H₂S) Production: this compound is a potent substrate for H₂S production, particularly in the cerebellum and kidney.[10][13] This pathway is distinct from the L-cysteine-dependent pathways and involves the enzymes D-amino acid oxidase (DAO) and 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST).[10][13]

-

Neuroprotection and Therapeutic Potential: Due to its role in H₂S production, this compound exhibits significant cytoprotective effects. It has been shown to protect neurons from oxidative stress and attenuate ischemia-reperfusion injury more effectively than L-cysteine.[11][13][14] Its therapeutic potential is being explored for various neurological conditions.[15]

Comparative Metabolism of this compound and L-Cysteine

The metabolic fates of this compound and L-cysteine are governed by distinct enzymatic pathways, leading to different physiological outcomes.

L-Cysteine Metabolism

L-cysteine metabolism is complex, with several branching pathways.[16] The major routes include:

-

Incorporation into Proteins: Via translation.

-

Glutathione Synthesis: Catalyzed by glutamate-cysteine ligase and glutathione synthetase.

-

Taurine Synthesis: Involving the oxidation of the thiol group and subsequent decarboxylation.[17]

-

Pyruvate (B1213749) Formation: Through desulfhydration reactions.[17]

-

H₂S Production: Primarily through the actions of CBS and CSE.[10]

This compound Metabolism

This compound is not incorporated into proteins and its metabolism is primarily catabolic.

-

Synthesis: this compound can be synthesized from L-cysteine by the enzyme serine racemase (SR).[3][18]

-

Degradation and H₂S Production: this compound is a primary substrate for D-amino acid oxidase (DAO), which converts it to 3-mercaptopyruvate (3MP).[4][19] 3MP is then utilized by 3-mercaptopyruvate sulfurtransferase (3MST) to produce H₂S and pyruvate.[10][20] This pathway is particularly active in the cerebellum and kidneys.[13]

Quantitative Data Summary

The following tables summarize key quantitative data comparing this compound and L-cysteine from published literature.

Table 1: Comparative Concentrations and Effects of this compound and L-Cysteine

| Parameter | This compound | L-Cysteine | Tissue/Cell Type | Reference(s) |

| Concentration in Embryonic vs. Adult Mouse Brain | >20-fold higher in embryonic brain | - | Mouse Brain | [3][12] |

| Effect on Neural Progenitor Cell (NPC) Proliferation | ~50% reduction | No effect | Cultured Mouse Embryonic NPCs | [3][12] |

| H₂S-Producing Activity (relative to L-cysteine) | 7-fold greater | 1-fold (baseline) | Cerebellum | [21] |

| H₂S-Producing Activity (relative to L-cysteine) | 80-fold greater | 1-fold (baseline) | Kidney | [21] |

Table 2: Kinetic Properties of Human D-Amino Acid Oxidase (hDAAO) with D-Amino Acid Substrates

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹M⁻¹) |

| This compound | 18 | 0.7 | 25700 |

| D-Serine (B559539) | 1.8 | 3.1 | 580 |

| D-Alanine | 15 | 2.8 | 5360 |

| D-Proline | 10 | 2.1 | 4760 |

| Data adapted from Murtas et al. (2019) and references therein. |

Signaling and Metabolic Pathways

This compound Signaling in Neural Progenitor Cells

This compound inhibits the proliferation of neural progenitor cells by modulating the Akt-FoxO signaling axis.[3] this compound treatment leads to a reduction in the phosphorylation of Akt, which in turn leads to the dephosphorylation and activation of the transcription factors FoxO1 and FoxO3a.[3] Activated FoxO proteins can then promote cell cycle exit.

Caption: this compound signaling pathway in neural progenitor cells.

Hydrogen Sulfide (H₂S) Production Pathways

H₂S can be generated from both L-cysteine and this compound through distinct enzymatic pathways. The L-cysteine pathway is more widespread, while the this compound pathway is prominent in specific tissues like the cerebellum and kidney.

Caption: Enzymatic pathways for H₂S production from L- and this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of D- and L-cysteine.

Chiral HPLC for Cysteine Enantiomer Separation

Objective: To separate and quantify D- and L-cysteine in biological samples.

Methodology:

-

Sample Preparation:

-

Biological samples (e.g., tissue homogenates, cell lysates) are deproteinized, often using trichloroacetic acid or acetonitrile.[4]

-

To prevent auto-oxidation of cysteine to cystine, samples can be treated with a reducing agent like dithiothreitol (B142953) (DTT) followed by derivatization of the free thiol group with N-ethylmaleimide (NEM).[4] Alternatively, cystine can be reduced to cysteine immediately before analysis.[22]

-

-

Chromatography:

-

A chiral stationary phase (CSP) is used for separation. Macrocyclic glycopeptide-based CSPs, such as those with a teicoplanin aglycone (e.g., Astec CHIROBIOTIC T), are effective for underivatized amino acids.[23] Zwitterionic CSPs (e.g., Chiralpak® ZWIX(+)) have also been successfully employed.[22]

-

The mobile phase typically consists of a mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous component with additives like formic acid and ammonium (B1175870) formate (B1220265) to control pH and improve peak shape.[22][23]

-

-

Detection:

-

Detection is commonly achieved using mass spectrometry (LC-MS) for high sensitivity and specificity.[22] Pre-column derivatization with a fluorogenic reagent can also enable fluorescence detection.

-

This compound-Specific Luciferase Assay

Objective: To specifically detect and quantify this compound in biological samples.

Methodology:

-

Principle: This assay is based on the chemical condensation of this compound with 2-cyano-6-hydroxybenzothiazole (B1631455) (CHBT) to form D-luciferin, the substrate for firefly luciferase.[20]

-

Reaction:

-

The biological sample is incubated with CHBT in the presence of a base and a reducing agent.[20]

-

Under these conditions, only this compound will react to form D-luciferin.

-

-

Detection:

D-Amino Acid Oxidase (DAO) Activity Assay

Objective: To measure the enzymatic activity of DAO using this compound as a substrate.

Methodology:

-

Principle: DAO activity can be determined by measuring the consumption of oxygen or the production of one of the reaction products (hydrogen peroxide, ammonia, or 3-mercaptopyruvate).[7][25]

-

Oxygen Consumption Assay:

-

The reaction is carried out in a sealed chamber equipped with a Clark-type oxygen electrode.[12]

-

The reaction mixture contains the enzyme source (e.g., purified DAO, tissue homogenate), this compound, and FAD in a suitable buffer.

-

The rate of decrease in oxygen concentration is monitored to determine the enzyme activity.[12]

-

-

Coupled Spectrophotometric Assay (H₂O₂ Detection):

-

The hydrogen peroxide produced by the DAO reaction is used as a substrate by horseradish peroxidase (HRP) in a coupled reaction.

-

HRP catalyzes the oxidation of a chromogenic substrate (e.g., o-dianisidine), leading to a color change that can be measured spectrophotometrically.[16]

-

Immunoprecipitation-Mass Spectrometry (IP-MS) for this compound Binding Partners

Objective: To identify proteins that interact with this compound.

Methodology:

-

Principle: This technique uses an antibody specific to this compound to pull down this compound and its interacting proteins from a cell or tissue lysate.[26]

-

Procedure:

-

A this compound-specific antibody is incubated with the lysate to allow for the formation of antibody-D-cysteine-protein complexes.

-

These complexes are then captured on protein A/G or streptavidin-coated beads (if the antibody is biotinylated).[27]

-

After washing to remove non-specific binders, the bound proteins are eluted.

-

-

Analysis:

-

The eluted proteins are digested into peptides (e.g., with trypsin) and analyzed by mass spectrometry to identify the interacting proteins.[26]

-

Implications for Drug Development

The distinct biological roles and metabolic pathways of D- and L-cysteine present unique opportunities for therapeutic intervention.

-

Targeting this compound Metabolism: Modulating the activity of enzymes involved in this compound metabolism, such as serine racemase and DAO, could be a strategy for treating neurological disorders. For instance, enhancing this compound levels or its H₂S-producing capacity could be beneficial in conditions associated with oxidative stress and neurodegeneration.

-

This compound as a Therapeutic Agent: The superior cytoprotective effects of this compound compared to L-cysteine, particularly in the context of ischemia-reperfusion injury, suggest its potential as a standalone therapeutic.[14] Its lower excitotoxicity compared to L-cysteine is an added advantage.

-

L-Cysteine Prodrugs: N-acetylcysteine (NAC), a prodrug of L-cysteine, is already used clinically as a mucolytic agent and an antidote for acetaminophen (B1664979) poisoning, primarily by replenishing glutathione stores.[27] Further development of L-cysteine-based therapies continues to be an active area of research.

Conclusion

The dichotomy between this compound and L-cysteine in biological systems exemplifies the stereospecificity of life. While L-cysteine fulfills its well-established roles as a protein constituent and a key player in redox homeostasis, this compound has emerged from obscurity as a potent signaling molecule with significant implications for neurodevelopment and cytoprotection. Understanding the nuanced differences in their metabolism, function, and regulation is paramount for advancing our knowledge of mammalian physiology and for the rational design of novel therapeutics. This guide provides a foundational framework for researchers and drug developers to explore the untapped potential of these fascinating enantiomers.

References

- 1. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of H2S3 and H2S produced by 3-mercaptopyruvate sulfurtransferase in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scite.ai [scite.ai]

- 6. This compound is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Enzymatic assay of 3-mercaptopyruvate sulfurtransferase activity in human red blood cells using pyruvate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access | PLOS One [journals.plos.org]

- 13. Mammalian this compound: A novel regulator of neural progenitor cell proliferation Mammalian this compound: A novel regulator of neural progenitor cell proliferation Endogenous this compound, the stereoisomer with rapid spontaneous in vitro racemization rate, has major neural roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A simple bioluminescent method for measuring d -amino acid oxidase activity - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC08145E [pubs.rsc.org]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. med.emory.edu [med.emory.edu]

- 18. Comparative and Selective Interaction of Amino Acid this compound with Colloidal Gold Nanoparticles in the Presence of a Fluorescent Probe in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Production and Physiological Effects of Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Production of Hydrogen Sulfide from this compound and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development and validation of a chiral UHPLC-MS method for the analysis of cysteine enantiomers in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. med.stanford.edu [med.stanford.edu]

- 25. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]

- 27. Improved Immunoprecipitation to Mass Spectrometry Method for the Enrichment of Low-Abundant Protein Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Pathway of D-Cysteine Biosynthesis in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the biosynthesis of L-cysteine is a well-characterized and essential pathway in most microorganisms, the production of its enantiomer, D-cysteine, remains a more enigmatic and less universally understood process. D-amino acids, once thought to be rare in nature, are increasingly recognized for their significant roles in microbial physiology, including cell wall remodeling, biofilm formation, and as signaling molecules. This technical guide provides an in-depth exploration of the known biosynthetic pathways of this compound in microorganisms, with a focus on the underlying enzymatic machinery, available quantitative data, and detailed experimental protocols for researchers in the field.

Core Biosynthesis Pathways

Microorganisms have evolved distinct strategies for the synthesis of L- and this compound. The canonical L-cysteine biosynthetic pathways are presented here for context, followed by a detailed examination of the known this compound synthesis route.

L-Cysteine Biosynthesis: A Brief Overview

In the majority of bacteria and fungi, L-cysteine is synthesized via a two-step process:

-

Activation of L-serine: Serine acetyltransferase (SAT), encoded by the cysE gene, catalyzes the acetylation of L-serine by acetyl-CoA to form O-acetyl-L-serine (OAS).[1]

-

Sulfhydrylation of OAS: O-acetylserine sulfhydrylase (OASS), encoded by the cysK or cysM gene, then incorporates sulfide (B99878) to produce L-cysteine.[1]

Alternatively, some microorganisms utilize a transsulfuration pathway , where L-cysteine is synthesized from L-methionine via L-homocysteine and cystathionine (B15957) intermediates.[2]

This compound Biosynthesis: A Specialized Pathway

The most well-documented pathway for this compound biosynthesis in microorganisms involves a specialized enzyme found in certain soil bacteria, notably Pseudomonas putida. This pathway does not involve the direct racemization of L-cysteine but rather a stereospecific synthesis from a D-amino acid precursor.

The key enzyme in this pathway is 3-chloro-D-alanine chloride-lyase . This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes a β-replacement reaction, substituting the chlorine atom of 3-chloro-D-alanine with a sulfhydryl group from a sulfide donor to yield this compound.[3][4][5]

Quantitative Data on this compound Biosynthesis

Quantitative data on microbial this compound production is scarce in the literature. However, studies on Pseudomonas putida CR 1-1 have provided some valuable insights into the potential yields of this enzymatic synthesis.

| Parameter | Value | Organism/Conditions | Reference |

| This compound Yield | 20.6 mg/mL | Pseudomonas putida CR 1-1 resting cells | [4] |

| Conversion Rate | 100% | From 3-chloro-D-alanine | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the characterization of the this compound biosynthesis pathway.

Purification of 3-chloro-D-alanine chloride-lyase from Pseudomonas putida

This protocol is based on the purification of the enzyme from Pseudomonas putida CR 1-1.[5]

1. Cell Cultivation and Harvest:

- Cultivate Pseudomonas putida CR 1-1 in a medium containing 1.0% (w/v) glucose, 0.5% (w/v) yeast extract, 0.5% (w/v) soybean hydrolyzate, and 0.5% (w/v) 3-chloro-DL-alanine hydrochloride as an inducer.

- Incubate at 28°C with shaking for 20 hours.[6]

- Harvest the cells by centrifugation at 10,000 x g for 20 minutes at 4°C.[6]

- Wash the cell pellet with 0.15 M potassium phosphate (B84403) buffer (pH 7.5).[6]

2. Cell Lysis and Crude Extract Preparation:

- Resuspend the washed cells in 50 mM potassium phosphate buffer (pH 7.5) containing 0.1 mM pyridoxal-P and 0.01% 2-mercaptoethanol (B42355).

- Disrupt the cells by sonication on ice.

- Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris. The supernatant is the crude extract.

3. Ammonium (B1175870) Sulfate (B86663) Fractionation:

- Slowly add solid ammonium sulfate to the crude extract to achieve 30% saturation, while stirring on ice.

- After 30 minutes, centrifuge at 15,000 x g for 20 minutes.

- Increase the ammonium sulfate concentration of the supernatant to 70% saturation and stir for another 30 minutes.

- Collect the precipitate by centrifugation as above.

- Dissolve the pellet in a minimal volume of 10 mM potassium phosphate buffer (pH 7.5) containing 0.1 mM pyridoxal-P and 0.01% 2-mercaptoethanol and dialyze against the same buffer overnight.

4. Column Chromatography:

- DEAE-Cellulose Chromatography: Apply the dialyzed sample to a DEAE-cellulose column pre-equilibrated with the dialysis buffer. Elute the enzyme with a linear gradient of KCl (0-0.5 M) in the same buffer.

- Hydroxylapatite Chromatography: Pool the active fractions and apply them to a hydroxylapatite column. Elute with a linear gradient of potassium phosphate buffer (10-200 mM, pH 7.5).

- Sephadex G-150 Gel Filtration: Concentrate the active fractions and apply them to a Sephadex G-150 column for size-exclusion chromatography. Elute with 50 mM potassium phosphate buffer (pH 7.5).

5. Purity Assessment:

- Assess the purity of the final enzyme preparation by SDS-PAGE. The purified enzyme should appear as a single band.

Enzyme Assay for 3-chloro-D-alanine chloride-lyase

This assay measures the β-replacement activity of the enzyme by quantifying the amount of this compound produced.

Reagents:

-

100 mM Potassium phosphate buffer (pH 8.0)

-

200 mM 3-chloro-D-alanine

-

200 mM Sodium hydrosulfide (B80085) (NaHS)

-

1 mM Pyridoxal-P

-

Purified 3-chloro-D-alanine chloride-lyase

-

Acid ninhydrin (B49086) reagent (for cysteine quantification)

Procedure:

-

Prepare a reaction mixture containing:

-

100 µL of 100 mM Potassium phosphate buffer (pH 8.0)

-

50 µL of 200 mM 3-chloro-D-alanine

-

50 µL of 200 mM NaHS

-

10 µL of 1 mM Pyridoxal-P

-

Water to a final volume of 450 µL.

-

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the purified enzyme solution.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an equal volume of 10% (w/v) trichloroacetic acid.

-

Centrifuge to pellet the precipitated protein.

-

Quantify the this compound in the supernatant using the acid ninhydrin method or a fluorometric cysteine assay.

Fluorometric Assay for this compound Quantification

This protocol provides a sensitive method for quantifying this compound in solution, adapted from commercially available kits.[3]

Reagents:

-

Cysteine Assay Buffer (e.g., 100 mM HEPES, pH 7.4)

-

Cysteine Probe (e.g., a maleimide-based fluorescent dye)

-

This compound standards (for standard curve)

Procedure:

-

Standard Curve Preparation: Prepare a series of this compound standards in Cysteine Assay Buffer (e.g., 0, 10, 20, 50, 100 µM).

-

Sample Preparation: Dilute the supernatant from the enzyme assay reaction in Cysteine Assay Buffer to fall within the range of the standard curve.

-

Reaction:

-

To each well of a 96-well black plate, add 50 µL of the standard or sample.

-

Add 50 µL of the Cysteine Probe solution to each well.

-

Incubate at room temperature for 30 minutes, protected from light.

-

-

Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., Ex/Em = 365/450 nm).[3]

-

Calculation: Determine the concentration of this compound in the samples by comparing their fluorescence readings to the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key biosynthetic pathways and a typical experimental workflow for enzyme characterization.

Caption: The canonical two-step L-cysteine biosynthesis pathway in bacteria.

Caption: Biosynthesis of this compound from 3-chloro-D-alanine in Pseudomonas putida.

Caption: A typical workflow for the purification of 3-chloro-D-alanine chloride-lyase.

Conclusion and Future Directions

The biosynthesis of this compound in microorganisms is a fascinating and underexplored area of research. While the pathway involving 3-chloro-D-alanine chloride-lyase in Pseudomonas putida provides a concrete example, the diversity and prevalence of this compound synthesis across the microbial world are likely much broader. The existence of broad-spectrum amino acid racemases in various bacteria suggests the potential for direct conversion of L-cysteine to this compound, although a dedicated cysteine racemase for biosynthesis has yet to be definitively identified.[7][8]

Future research should focus on:

-

Screening diverse microbial genomes and metagenomes for homologs of 3-chloro-D-alanine chloride-lyase and novel racemases with activity towards cysteine.

-

Developing more sensitive and high-throughput screening methods to detect this compound production in a wider range of microorganisms.

-

Characterizing the kinetic properties and substrate specificities of newly identified enzymes involved in this compound metabolism.

A deeper understanding of this compound biosynthesis will not only expand our knowledge of microbial metabolism but also open new avenues for drug development, particularly in targeting bacterial cell wall synthesis and other processes where D-amino acids play a crucial role.

References

- 1. The conundrum in enzymatic reactions related to biosynthesis of d-amino acids in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pathways of Assimilative Sulfur Metabolism in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 3-Chloro-D-alanine chloride-lyase (deaminating) of Pseudomonas putida CR 1.1. Purification and characterization of a novel enzyme occurring in 3-chloro-D-alanine-resistant pseudomonads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Bacterial synthesis of d-amino acids - ProQuest [proquest.com]

- 8. Bacterial synthesis of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Synthesis and Production of D-cysteine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core enzymatic methodologies for the synthesis and production of D-cysteine, a crucial chiral building block in the pharmaceutical industry. The following sections provide a detailed overview of the primary enzymatic routes, experimental protocols, quantitative data for comparative analysis, and visualizations of the key biochemical pathways.

Introduction

This compound is a non-proteinogenic amino acid that serves as a vital chiral intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. Traditional chemical synthesis methods for this compound often involve harsh conditions, expensive reagents, and the generation of racemic mixtures that require challenging and costly resolution steps. Enzymatic synthesis offers a green and highly specific alternative, providing a direct route to the desired D-enantiomer with high purity and yield. This guide focuses on the most promising enzymatic strategies for this compound production.

Core Enzymatic Synthesis Routes

Three primary enzymatic routes have been extensively researched for the production of this compound:

-

β-Replacement Reaction using 3-chloro-D-alanine chloride-lyase: This is a highly efficient method utilizing the enzyme from Pseudomonas putida.

-

Racemization of L-cysteine using Serine Racemase: This route leverages the dual substrate specificity of serine racemase to convert the readily available L-cysteine to its D-enantiomer.

-

Transamination using D-amino Acid Aminotransferases (DAATs): This approach involves the transfer of an amino group from a donor molecule to a β-substituted pyruvate (B1213749) analog to form this compound.

A fourth pathway, primarily involved in hydrogen sulfide (B99878) (H₂S) metabolism in mammals, involves D-amino acid oxidase (DAO) and 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST). While this is a catabolic pathway, its components offer potential for synthetic applications in reverse or in engineered systems.

Data Presentation: Comparative Analysis of Enzymatic Routes

The following tables summarize key quantitative data for the different enzymatic approaches to this compound synthesis, allowing for easy comparison of their efficiencies and optimal conditions.

Table 1: Enzyme Properties and Kinetic Parameters

| Enzyme | Source Organism | Substrate(s) | K_m_ | V_max_ | Optimal pH | Optimal Temp. (°C) |

| 3-chloro-D-alanine chloride-lyase | Pseudomonas putida CR 1-1 | 3-chloro-D-alanine, NaSH | - | - | 7.5 | 30 |

| Serine Racemase | Mus musculus (mouse) | L-Serine | ~10 mM[1] | 5 µmol/mg/h[1] | 8.0 | 37 |

| D-Serine (B559539) | ~25 mM | 1.8 µmol/mg/h | ||||

| L-Cysteine | High concentrations are inhibitory | - | - | - | ||

| D-amino Acid Aminotransferase (DAAT) | Bacillus sp. YM-1 | D-Alanine, 2-Oxoglutarate | - | - | 8.5-9.0 | 60 |

Table 2: Reaction Conditions and Product Yields

| Enzymatic Route | Key Enzyme(s) | Starting Material(s) | Key Reaction Conditions | Product Titer | Molar Yield | Enantiomeric Excess (ee%) |

| β-Replacement | 3-chloro-D-alanine chloride-lyase | 3-chloro-D-alanine, NaSH | pH 7.5, 30°C, presence of pyridoxal-P | 20.6 mg/mL | 100%[2] | >99% |

| Racemization | Serine Racemase | L-Cysteine | pH 8.0, 37°C, PLP, DTT, Mg²⁺ | - | - | - |

| Transamination | D-amino Acid Aminotransferase | 3-Mercaptopyruvate, Amino Donor | pH 8.0, with cofactor regeneration system | - | - | >99% (for other D-amino acids) |

Data not always available in the public literature for direct comparison.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the enzymatic synthesis of this compound.

Synthesis of this compound using 3-chloro-D-alanine chloride-lyase from Pseudomonas putida

4.1.1 Enzyme Production and Preparation

-

Cultivation of Pseudomonas putida CR 1-1: Inoculate a suitable nutrient broth (e.g., containing Polypepton, meat extract, yeast extract, and NaCl) with P. putida CR 1-1.[2] For enzyme induction, supplement the medium with 3-chloro-DL-alanine.[2] Incubate at 28°C with shaking for 24-48 hours.[2]

-

Cell Harvesting and Preparation of Resting Cells: Harvest the cells by centrifugation (e.g., 10,000 x g for 20 min at 4°C).[2] Wash the cell pellet with a suitable buffer (e.g., 0.15 M potassium phosphate (B84403) buffer, pH 7.5) and resuspend to a desired cell concentration.[2] This resting cell suspension can be used directly as the biocatalyst.

4.1.2 Enzymatic Synthesis of this compound

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 3-chloro-D-alanine, sodium hydrosulfide (B80085) (NaSH), and pyridoxal-5'-phosphate (PLP) in a potassium phosphate buffer (pH 7.5).[3]

-

Enzymatic Reaction: Add the prepared resting cells of P. putida CR 1-1 to the reaction mixture. Incubate the reaction at 30°C with gentle agitation.[3]

-

Reaction Termination and Product Analysis: Stop the reaction by adding trichloroacetic acid to precipitate the cells and proteins.[3] Centrifuge to remove the precipitate. The concentration of this compound in the supernatant can be determined using the acid ninhydrin (B49086) method according to Gaitonde.[3] The enantiomeric excess can be determined by chiral HPLC after derivatization.

Racemization of L-cysteine using Serine Racemase

4.2.1 Serine Racemase Activity Assay

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), L-cysteine as the substrate, pyridoxal-5'-phosphate (PLP), dithiothreitol (B142953) (DTT), and MgCl₂.[1]

-

Enzymatic Reaction: Initiate the reaction by adding purified serine racemase. Incubate at 37°C.[1]

-

Detection of this compound: The formation of this compound can be monitored using a specific this compound detection method, such as a luciferase-based assay or by chiral HPLC analysis after derivatization.

Synthesis of D-amino acids using D-amino Acid Aminotransferase (DAAT)

4.3.1 DAAT Activity Assay (Coupled Enzyme Assay)

This protocol describes a general method that can be adapted for this compound synthesis with the appropriate keto-acid precursor.

-

Reaction Components:

-

D-amino acid aminotransferase (DAAT)

-

Keto-acid precursor of this compound (e.g., 3-mercaptopyruvate)

-

Amino donor (e.g., D-alanine)

-

Lactate dehydrogenase (LDH) for the coupled assay

-

NADH

-

Pyridoxal-5'-phosphate (PLP)

-

Potassium phosphate buffer (pH 8.0)

-

-

Assay Procedure:

-

Prepare a reaction mixture containing all components except the keto-acid precursor in a cuvette.

-

Monitor the baseline absorbance at 340 nm.

-

Initiate the reaction by adding the keto-acid precursor.

-

The formation of pyruvate from the deamination of D-alanine is coupled to the LDH-catalyzed oxidation of NADH to NAD⁺, resulting in a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the DAAT activity.

-

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key enzymatic pathways and experimental workflows for this compound synthesis.

Enzymatic Synthesis of this compound from 3-chloro-D-alanine

References

The Enigmatic D-Cysteine: A Technical Guide to Its Natural Sources and Occurrence

For Immediate Release

A comprehensive technical guide detailing the natural sources, occurrence, and biological significance of D-cysteine has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth overview of this "unnatural" amino acid's presence across various life forms, its metabolic pathways, and the analytical techniques for its detection and quantification.

This compound, the enantiomer of the proteinogenic L-cysteine, was long considered a biological rarity. However, emerging research has unveiled its presence and functional importance in a diverse range of organisms, from microorganisms to mammals, including humans. This guide synthesizes current scientific knowledge to provide a detailed resource on this intriguing molecule.

Natural Occurrence of this compound

While L-amino acids are the primary building blocks of proteins, D-amino acids are increasingly recognized for their roles in signaling and metabolism. This compound has been identified in various natural sources, with its concentration varying significantly across different species and tissues.

In Mammals

Endogenous this compound has been detected in the mammalian central nervous system, playing a crucial role in neurodevelopment.[1][2][3] Studies have shown its presence in the brain and cerebrospinal fluid, with concentrations fluctuating during different developmental stages.[4] For instance, the adult mouse brain contains approximately 50 µM of this compound.[4]

In Plants

The presence of this compound in plants is linked to various physiological processes, including stress responses.[5] While cytosolic L-cysteine concentrations are maintained around 300 µM, the levels of this compound are generally lower and are involved in specific metabolic pathways.[5][6]

In Microorganisms

This compound has been observed in bacteria, where it can influence growth and metabolism. Some freshwater bacteria have been shown to utilize this compound.[7] In Escherichia coli, elevated intracellular cysteine concentrations of about 1.5 mM have been noted after cystine treatment.[8]

Quantitative Data Summary

The following tables summarize the reported concentrations of this compound in various biological samples.

| Biological Source | Tissue/Fluid | Organism | Concentration | Reference |

| Mammal | Brain | Mouse (adult) | ~50 µM | [4] |

| Mammal | Cerebrospinal Fluid | Human | 79 µM | [4] |

| Bacterium | Intracellular | Escherichia coli | ~1.5 mM (post-cystine treatment) | [8] |

Note: Quantitative data for this compound in many natural sources is still an active area of research, and the available data is limited.

Key Metabolic Pathways Involving this compound

This compound participates in several important metabolic pathways, most notably its synthesis from L-cysteine and its role as a precursor for hydrogen sulfide (B99878) (H₂S).

Biosynthesis of this compound

In mammals, the primary enzyme responsible for the synthesis of this compound is serine racemase . This enzyme catalyzes the conversion of L-cysteine to this compound, a crucial step for its biological functions, particularly in the brain.

Hydrogen Sulfide Production from this compound

This compound serves as a substrate for the production of hydrogen sulfide (H₂S), a gaseous signaling molecule. This pathway involves the enzyme This compound desulfhydrase .

References

- 1. researchgate.net [researchgate.net]

- 2. Mammalian this compound: A novel regulator of neural progenitor cell proliferation Mammalian this compound: A novel regulator of neural progenitor cell proliferation Endogenous this compound, the stereoisomer with rapid spontaneous in vitro racemization rate, has major neural roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. Cysteine Signalling in Plant Pathogen Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiological and genomic evidence of cysteine degradation and aerobic hydrogen sulfide production in freshwater bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

Pharmacokinetic Properties of D-Cysteine Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic properties of D-cysteine and its enantiomer, L-cysteine. This compound, once considered a rare and physiologically minor amino acid, is gaining increasing attention for its unique metabolic pathways and potential therapeutic applications. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in comparison to its more abundant L-counterpart is crucial for the development of novel diagnostics and therapeutics. This document summarizes key quantitative pharmacokinetic data, details relevant experimental protocols, and visualizes the primary metabolic pathway of this compound.

Introduction

Cysteine is a semi-essential sulfur-containing amino acid vital for numerous physiological processes, including protein synthesis, antioxidant defense as a precursor to glutathione (B108866), and the production of other important biomolecules like taurine (B1682933) and hydrogen sulfide (B99878) (H₂S). While L-cysteine is the proteogenic and more extensively studied enantiomer, recent research has unveiled the presence and specific roles of this compound in mammals.

A key differentiator in the metabolism of these enantiomers is the enzyme D-amino acid oxidase (DAAO), which is highly specific for D-amino acids.[1][2] DAAO catalyzes the oxidative deamination of this compound, initiating a pathway that leads to the production of hydrogen sulfide (H₂S), a gaseous signaling molecule with cytoprotective effects.[3][4][5] This distinct metabolic fate of this compound underscores the importance of understanding its pharmacokinetic profile for potential therapeutic interventions. This guide aims to provide a detailed comparison of the pharmacokinetic properties of D- and L-cysteine, offering valuable insights for researchers in drug development and metabolic studies.

Pharmacokinetic Profiles: A Comparative Analysis

Absorption

The intestinal absorption of amino acids is a complex process mediated by a variety of transporters.[6][7] While specific transporters for this compound have not been fully elucidated, it is known that some amino acid transporters can handle both D- and L-enantiomers, albeit with different affinities. Studies on the oral administration of both enantiomers in rats have been conducted, though detailed pharmacokinetic parameters from these studies are limited.[1][2] One study noted that plasma cystine (the oxidized dimer of cysteine) concentrations were higher after the administration of this compound compared to L-cysteine, suggesting potential differences in their absorption or metabolic first-pass effects.[1]

Distribution

Following absorption, D- and L-cysteine are distributed throughout the body. The tissue distribution of D-amino acid oxidase (DAAO), the primary enzyme for this compound metabolism, is a key determinant of its site of action. In mice, DAAO is predominantly found in the kidney, brain (specifically the cerebellum), and spinal cord, with lower levels in neutrophils, retina, and the small intestine.[2][8][9] This distribution suggests that these tissues are major sites of this compound metabolism.

Metabolism

The metabolic pathways of D- and L-cysteine diverge significantly. L-cysteine is primarily utilized for protein synthesis, glutathione production, and as a precursor for taurine.[10] In contrast, the major metabolic pathway for this compound is its oxidative deamination by D-amino acid oxidase (DAAO).[1][2] This reaction produces 3-mercaptopyruvate (B1229277), which is then converted by 3-mercaptopyruvate sulfurtransferase (3-MST) to generate hydrogen sulfide (H₂S).[3][4][5]

Excretion

The kidneys play a crucial role in the excretion of amino acids and their metabolites. Both D- and L-cysteine are filtered by the glomerulus and subsequently reabsorbed in the renal tubules.[11][12] The efficiency of reabsorption can differ between enantiomers, with some studies suggesting that D-amino acids are generally reabsorbed less efficiently than their L-counterparts. The metabolites of this compound, including sulfate (B86663) derived from H₂S oxidation, are also excreted in the urine.

Quantitative Pharmacokinetic Data

Direct comparative pharmacokinetic data for D- and L-cysteine is scarce. The following tables summarize available data, including that from a study using D₄-cystine as a surrogate for L-cystine. It is important to note that cystine is the oxidized dimer of cysteine, and its pharmacokinetics may not perfectly mirror that of the monomer.

Table 1: Pharmacokinetic Parameters of D₄-Cystine (Surrogate for L-Cystine) in Mice After a Single Dose [8]

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Bioavailability (%) |

| Oral (i.g.) | 25 | 1050 ± 210 | 0.25 | 1480 ± 290 | 18.6 |

| 50 | 1890 ± 380 | 0.25 | 2250 ± 450 | 15.1 | |

| 100 | 4120 ± 820 | 0.5 | 5890 ± 1180 | 25.6 | |

| Intravenous (i.v.) | 25 | 28700 ± 5740 | 0.05 | 7950 ± 1590 | - |

| 50 | 48900 ± 9780 | 0.05 | 14900 ± 2980 | - | |

| 100 | 79800 ± 15960 | 0.05 | 23000 ± 4600 | - |

Data are presented as mean ± SD (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

Table 2: Pharmacokinetic Parameters of N-Acetyl-L-cysteine (NAC) in Humans

| Administration Route | Bioavailability (%) | Half-life (h) |

| Oral | 6 - 10 | 5.6 (adults) |

| Intravenous | ~100 | 5.6 (adults) |

N-Acetyl-L-cysteine (NAC) is a prodrug of L-cysteine and its pharmacokinetic parameters provide an indirect measure of L-cysteine availability.[10]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for assessing the pharmacokinetics of D- and L-cysteine in rats or mice.

4.1.1. Animal Models and Dosing

-

Species: Male Sprague-Dawley rats or C57BL/6 mice.

-

Housing: Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Dosing Formulations: this compound and L-cysteine are dissolved in a suitable vehicle, such as sterile saline or 0.5% methylcellulose.[1][2]

-

Administration:

4.1.2. Blood Sampling

-

Blood samples (approximately 100-200 µL) are collected at predetermined time points post-dose (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).

-

Samples are collected from the tail vein, saphenous vein, or via cardiac puncture at the terminal time point.

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

4.1.3. Plasma Preparation

-

Blood samples are centrifuged at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

-

The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

LC-MS/MS Method for Chiral Separation and Quantification of Cysteine Enantiomers

This method allows for the simultaneous determination of D- and L-cysteine concentrations in plasma samples.

4.2.1. Sample Preparation [13]

-

Reduction: To measure total cysteine (both free and disulfide-bound), plasma samples are treated with a reducing agent, such as DL-dithiothreitol (DTT), to convert cystine to cysteine.

-

Derivatization: The thiol group of cysteine is derivatized to improve chromatographic retention and detection sensitivity. A common derivatizing agent is 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F).[13]

-

Protein Precipitation: Proteins are removed from the sample by adding a solvent like acetonitrile, followed by centrifugation.

-

Extraction: The supernatant containing the derivatized cysteine enantiomers is collected for analysis.

4.2.2. Chromatographic and Mass Spectrometric Conditions [13]

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chiral Column: A chiral stationary phase is essential for separating the D- and L-enantiomers. An example is a (R,R)-Whelk-O 1 column.[13]

-

Mobile Phase: A suitable mobile phase, such as a mixture of methanol (B129727) and water with an ammonium (B1175870) formate (B1220265) buffer, is used for elution.

-

MS/MS System: A tandem mass spectrometer operating in selected reaction monitoring (SRM) mode is used for sensitive and specific detection of the derivatized cysteine enantiomers.

Signaling Pathways and Experimental Workflows

This compound Metabolism and Hydrogen Sulfide Production

The primary metabolic pathway of this compound involves its conversion to hydrogen sulfide (H₂S). This process is initiated by the enzyme D-amino acid oxidase (DAAO) and completed by 3-mercaptopyruvate sulfurtransferase (3-MST).

General Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study of cysteine enantiomers in a rodent model.

Conclusion

The pharmacokinetic properties of this compound are fundamentally different from those of its L-enantiomer, primarily due to its distinct metabolic pathway involving D-amino acid oxidase and subsequent production of hydrogen sulfide. While direct comparative pharmacokinetic data remains limited, this guide provides a comprehensive summary of the current understanding of the ADME of this compound. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers designing and conducting studies in this emerging field. Further research, particularly head-to-head pharmacokinetic studies, is warranted to fully elucidate the comparative disposition of D- and L-cysteine and to unlock the full therapeutic potential of this compound.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A novel pathway for the production of hydrogen sulfide from this compound in mammalian cells [ideas.repec.org]

- 5. researchgate.net [researchgate.net]

- 6. Absorption of Amino Acids and Peptides [vivo.colostate.edu]

- 7. Intestinal Amino Acid Transport and Metabolic Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Mouse d-Amino-Acid Oxidase: Distribution and Physiological Substrates [frontiersin.org]

- 9. Mouse d-Amino-Acid Oxidase: Distribution and Physiological Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cysteine metabolism and hydrogen sulfide signaling in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Separation and determination of cysteine enantiomers in plasma after derivatization with 4-fluoro-7-nitrobenzofurazan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

Toxicological Profile of D-Cysteine Supplementation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-cysteine, the dextrorotatory isomer of the semi-essential amino acid cysteine, is being explored for various therapeutic applications. While its stereoisomer, L-cysteine (B1669680), is well-characterized, the toxicological profile of this compound supplementation requires a thorough and nuanced understanding. This technical guide provides an in-depth overview of the current toxicological data on this compound, focusing on preclinical in vivo and in vitro studies. It details experimental methodologies, summarizes quantitative data, and elucidates the key metabolic pathways implicated in its potential toxicity. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and safety assessment of this compound-containing therapeutics.

In Vivo Toxicological Studies

The primary source of in vivo toxicological data on this compound comes from a 28-day repeated-dose oral toxicity study in male rats. This study provides crucial information on the No-Observed-Adverse-Effect Level (NOAEL) and identifies target organs of toxicity.

Summary of Quantitative In Vivo Data

The following tables summarize the key hematological and biochemical findings from a 28-day oral toxicity study of this compound in male rats.[1][2][3]

Table 1: Hematological Findings in Male Rats after 28-Day Oral Administration of this compound [1]

| Parameter | Control | 500 mg/kg/day | 1000 mg/kg/day | 2000 mg/kg/day |

| Hemoglobin (g/dL) | 15.0 ± 0.5 | 14.8 ± 0.4 | 14.2 ± 0.6 | 13.5 ± 0.7 |

| Hematocrit (%) | 45.5 ± 1.5 | 44.9 ± 1.3 | 43.1 ± 1.8 | 41.0 ± 2.1 |

| Mean Corpuscular Volume (fL) | 55.0 ± 1.2 | 54.5 ± 1.1 | 53.0 ± 1.5 | 51.5 ± 1.8 |

| Mean Corpuscular Hemoglobin (pg) | 18.0 ± 0.4 | 17.8 ± 0.3 | 17.2 ± 0.5 | 16.5 ± 0.6 |

| Reticulocyte Count (%) | 1.5 ± 0.3 | 1.6 ± 0.4 | 2.0 ± 0.5 | 2.8 ± 0.7* |

*Statistically significant difference from the control group (p < 0.05). Data are presented as mean ± standard deviation.

Table 2: Clinical Biochemistry Findings in Male Rats after 28-Day Oral Administration of this compound

| Parameter | Control | 500 mg/kg/day | 1000 mg/kg/day | 2000 mg/kg/day |

| Total Bilirubin (mg/dL) | 0.2 ± 0.1 | 0.2 ± 0.1 | 0.3 ± 0.1 | 0.5 ± 0.2 |

| Blood Urea Nitrogen (mg/dL) | 15.2 ± 2.1 | 16.0 ± 2.5 | 18.5 ± 3.0 | 25.1 ± 4.2 |

| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.8 ± 0.2* |

*Statistically significant difference from the control group (p < 0.05). Data are presented as mean ± standard deviation.

Table 3: Summary of Toxicological Findings and NOAEL for this compound [1][2]

| Finding | Dose Levels | NOAEL |

| Kidney: Basophilic tubules with eosinophilic material, increased numbers of basophilic tubules, crystal deposition in the medulla. | 2000 mg/kg/day | 500 mg/kg/day |

| Epididymis: Sperm granuloma. | 1000 and 2000 mg/kg/day | |

| Stomach: Focal erosion in the stomach mucosa. | 1000 and 2000 mg/kg/day | |

| General: Salivation, mild anemia. | 1000 and 2000 mg/kg/day | |

| Mortality: One death due to renal failure. | 2000 mg/kg/day |

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study (Adapted from OECD Guideline 407)

This protocol outlines the methodology for a 28-day repeated-dose oral toxicity study in rats to evaluate the safety of this compound.

-

Test System:

-

Species: Rat (e.g., Sprague-Dawley or Wistar).

-

Sex: Male and female (5 per group).

-

Age: Young adults (approximately 6-8 weeks old at the start of dosing).

-

Housing: Housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to standard chow and water.

-

-

Test Substance and Dosing:

-

Test Substance: this compound.

-

Vehicle: 0.5% methylcellulose (B11928114) solution in water for injection.[1]

-

Dose Levels: At least three dose levels (e.g., 500, 1000, and 2000 mg/kg/day) and a vehicle control group.[1] The highest dose should be selected to induce toxic effects but not death or severe suffering.

-

Administration: Once daily by oral gavage for 28 consecutive days.

-

-

Observations and Examinations:

-

Clinical Observations: Conducted daily for signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

-

Body Weight and Food Consumption: Recorded weekly.

-

Hematology: At termination, blood samples are collected for analysis of parameters including hemoglobin, hematocrit, erythrocyte count, leukocyte count (total and differential), platelet count, mean corpuscular volume (MCV), and mean corpuscular hemoglobin (MCH).

-

Clinical Biochemistry: At termination, blood samples are collected for analysis of parameters including electrolytes, glucose, total cholesterol, urea, creatinine, total protein, albumin, and liver enzymes (e.g., ALT, AST).

-

Urinalysis: Conducted at termination for parameters such as volume, specific gravity, pH, protein, glucose, and ketones.

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full gross necropsy, which includes examination of the external surface of the body, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.

-

Organ Weights: Weights of major organs (e.g., liver, kidneys, spleen, brain, heart, testes, epididymides) are recorded.

-

Histopathology: Tissues from all control and high-dose animals are examined microscopically. All gross lesions and target organs from all animals are also examined.

-

-

-

Data Analysis:

-

Statistical analysis is performed to determine the significance of any observed differences between the treated and control groups.